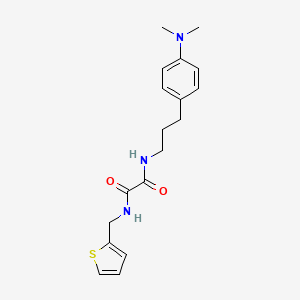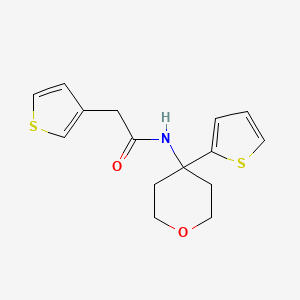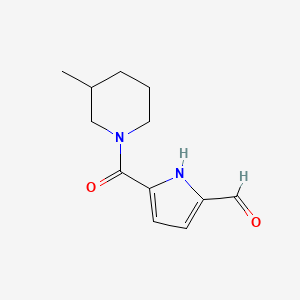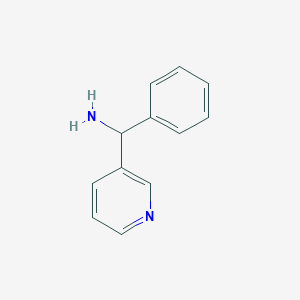![molecular formula C14H18O4 B2856653 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225481-64-0](/img/structure/B2856653.png)
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a tetrahydropyran ring, which is further connected to an acetic acid moiety
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound could potentially alter the function of its targets, leading to changes in cellular activity.
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a plasma metabolite , suggesting that it is absorbed and distributed in the body
Result of Action
The compound 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls . This suggests that the compound may have a role in the detection of NSCLC.
Action Environment
It’s known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it’s possible that environmental factors could influence the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 4-methoxyphenylacetic acid with tetrahydropyran derivatives under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a tetrahydropyran ring and an acetic acid moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAHLIKDWRTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2856572.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide](/img/structure/B2856579.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2856581.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)
![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)

